2-Fluoro-5-methylbenzene-1-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97242-35-8 |
|---|---|
Molecular Formula |
C7H7FO3S |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-fluoro-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H7FO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11) |
InChI Key |
GRIULDFRNKKUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 5 Methylbenzene 1 Sulfonic Acid and Its Derivatives
Direct Sulfonation Strategies for Substituted Toluene (B28343) Precursors
A primary route for synthesizing 2-fluoro-5-methylbenzene-1-sulfonic acid involves the direct sulfonation of 4-fluorotoluene (B1294773). This process introduces a sulfonic acid (-SO₃H) group onto the aromatic ring through an electrophilic aromatic substitution reaction.
Electrophilic Sulfonation Reactions utilizing Classical Sulfonating Agents
The direct sulfonation of aromatic compounds is a well-established method in organic chemistry. wikipedia.org Classical sulfonating agents are highly electrophilic and react with the electron-rich aromatic ring. For the conversion of 4-fluorotoluene to this compound, several powerful sulfonating agents can be employed.
Common Sulfonating Agents:
Chlorosulfonic acid (ClSO₃H): A highly effective reagent for sulfonation and chlorosulfonation. pageplace.deglobalspec.com
Fuming sulfuric acid (Oleum): This is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄) and is a potent sulfonating agent. chemistrysteps.com
Sulfur trioxide (SO₃): As the anhydride (B1165640) of sulfuric acid, SO₃ is a strong electrophile in these reactions. wikipedia.org
The reaction involves the attack of the 4-fluorotoluene on the sulfonating agent, leading to the desired sulfonic acid.
The conditions for sulfonation can be controlled to favor the desired product. For sulfonation, approximately one molar equivalent of the reagent is typically used in an inert solvent like chloroform. globalspec.com When using chlorosulfonic acid, an excess of the reagent (at least two equivalents) can lead to the formation of the corresponding sulfonyl chloride, 2-fluoro-5-methylbenzene-1-sulfonyl chloride. pageplace.decymitquimica.com
Reaction temperatures are also a critical factor. For instance, the chlorosulfonation of fluorobenzene (B45895) has been carried out by cooling the reaction mixture to 5–10°C before adding the fluorobenzene, followed by a reaction period at 10–20°C. google.com The stoichiometry between the aromatic compound and the sulfonating agent is carefully controlled to maximize the yield of the desired product and minimize side reactions. A patent describing the sulfonation of p-nitrotoluene with chlorosulfonic acid specifies a weight ratio of 1:1.2-1.5. google.com
Table 1: Reaction Parameters for Electrophilic Sulfonation
| Parameter | Details | Significance |
|---|---|---|
| Reactants | 4-fluorotoluene, Chlorosulfonic Acid/Oleum | The choice of sulfonating agent affects reactivity and potential side products. |
| Stoichiometry | ~1 equivalent for sulfonation; ≥2 equivalents of ClSO₃H for chlorosulfonation. pageplace.deglobalspec.com | Determines whether the sulfonic acid or the sulfonyl chloride is the major product. |
| Temperature | Typically low to moderate (e.g., 0–80°C), depending on the desired isomer. google.comstackexchange.com | Influences the kinetic versus thermodynamic product distribution. |
| Solvent | Often performed neat or in inert solvents like chloroform. globalspec.com | Can affect reaction rate and selectivity. |
Electrophilic aromatic sulfonation proceeds through a well-understood mechanism. The active electrophile is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H. chemistrysteps.commasterorganicchemistry.com The reaction consists of three key steps:
Formation of the Electrophile: In the presence of sulfuric acid, SO₃ becomes protonated, increasing its electrophilicity.
Nucleophilic Attack: The π-electrons of the aromatic ring of 4-fluorotoluene attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com
Deprotonation: A weak base removes a proton from the carbon atom bearing the sulfonic acid group, which restores the aromaticity of the ring and yields the final product. youtube.com
Notably, sulfonation is often a reversible reaction, especially in the presence of dilute, hot aqueous acid, which can cause desulfonation. wikipedia.orgchemistrysteps.com
Influence of Ring Substituents on Sulfonation Regioselectivity and Reaction Yields
The existing substituents on the toluene ring—the fluorine atom and the methyl group—are crucial in directing the position of the incoming sulfonic acid group.
Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, making it more nucleophilic. It directs incoming electrophiles to the ortho and para positions. vanderbilt.edu
Fluorine Atom (-F): As a halogen, fluorine is an electron-withdrawing group (deactivating) due to its high electronegativity, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. vanderbilt.edu
In 4-fluorotoluene, the methyl group is at position 1 and the fluorine at position 4. The activating methyl group directs to positions 2 and 6 (ortho) and 4 (para, which is blocked). The deactivating fluorine group directs to positions 3 and 5 (ortho) and 1 (para, which is blocked). The directing effects combine, but the position ortho to the fluorine (position 3) and ortho to the methyl group (position 2) are the most likely sites for substitution. Steric hindrance from the bulky methyl group can disfavor substitution at the adjacent ortho position, making the para position generally more favorable. quora.com However, in this specific case, the sulfonation occurs at the 2-position, which is ortho to the methyl group and meta to the fluorine atom.
Fluorination of Methylbenzenesulfonic Acid Derivatives
An alternative synthetic strategy involves introducing the fluorine atom to an already sulfonated methylbenzene ring.
Introduction of Fluorine via Electrophilic Fluorinating Agents (e.g., Selectfluor®)
Electrophilic fluorination has become a valuable method for the synthesis of fluorinated aromatic compounds. rsc.org Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serve as a source of an electrophilic fluorine atom ("F⁺"). worldscientific.com
This method would involve reacting a suitable methylbenzenesulfonic acid precursor with Selectfluor®. The reaction proceeds via an electrophilic aromatic substitution mechanism where the aromatic ring attacks the electrophilic fluorine of the Selectfluor® reagent. rsc.org The regioselectivity of this fluorination would be determined by the directing effects of the existing methyl and sulfonic acid groups. The sulfonic acid group is a strong deactivating group and a meta-director, while the methyl group is an activating ortho, para-director. The interplay between these two groups would dictate the position of fluorine incorporation. Theoretical studies suggest that the mechanism for fluorination with Selectfluor® is likely a single-electron transfer (SET) process. rsc.orgrsc.org This approach is particularly useful for synthesizing compounds where direct sulfonation of a fluorinated precursor might be challenging or lead to undesired isomers.
Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a fluorine atom onto an aromatic ring, particularly when the ring is "activated" by the presence of electron-withdrawing groups. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism. pressbooks.pubmasterorganicchemistry.com In the first step, a nucleophile—in this case, a fluoride (B91410) ion—attacks the aromatic ring at the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The presence of a strong electron-withdrawing group, such as a nitro (-NO2) or a sulfonic acid (-SO3H) group, positioned ortho or para to the leaving group is crucial as it stabilizes this negatively charged intermediate, thereby facilitating the reaction. wikipedia.orgpressbooks.pub
In the context of synthesizing this compound, a suitable precursor would be a toluene derivative with a good leaving group (e.g., -Cl, -Br, or -NO2) at the 2-position and an activating group (like the sulfonic acid itself or a precursor) at the 1-position. The fluoride nucleophile then displaces the leaving group to yield the fluorinated product. Common sources of fluoride ions for these reactions include potassium fluoride (KF) and cesium fluoride (CsF).
Interestingly, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack on the ring, which is enhanced by the high electronegativity of the leaving group, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Optimization of Fluorination Reaction Parameters
The efficiency and yield of SNAr fluorination reactions are highly dependent on several key parameters. Optimizing these conditions is essential for successful synthesis.
Solvent: The choice of solvent is critical. Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) are typically preferred as they effectively solvate the cation of the fluoride salt (e.g., K+), leaving a "naked" and more reactive fluoride anion.
Fluoride Source: The reactivity of the fluoride salt is important. Anhydrous spray-dried potassium fluoride is often used due to its high surface area. Cesium fluoride is more reactive but also more expensive.
Phase-Transfer Catalysts: To enhance the solubility and reactivity of the fluoride salt, phase-transfer catalysts like crown ethers (e.g., 18-crown-6) or tetraalkylammonium salts are frequently employed. scripps.edu
Temperature: Reaction temperatures are typically elevated to overcome the activation energy barrier. The optimal temperature depends on the substrate's reactivity and the solvent's boiling point, often ranging from 70°C to 220°C. scripps.edu
Leaving Group: The nature of the leaving group also influences reaction conditions. Nitro groups are highly activating and are often displaced under milder conditions than halo groups.
The following table illustrates a representative optimization study for a generic SNAr fluorination reaction.
| Entry | Fluoride Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | KF | DMF | 150 | 45 |
| 2 | KF / 18-crown-6 | DMF | 150 | 78 |
| 3 | CsF | DMF | 150 | 85 |
| 4 | KF / 18-crown-6 | DMSO | 150 | 88 |
| 5 | KF / 18-crown-6 | Sulfolane | 180 | 92 |
Functional Group Interconversions for Sulfonic Acid Formation
Once the fluorine atom is in place, or concurrently, the sulfonic acid group must be formed. This is often achieved by converting a related functional group.
A common and direct route to aromatic sulfonic acids is the hydrolysis of the corresponding sulfonyl chloride. cdnsciencepub.com If the synthesis yields 2-fluoro-5-methylbenzene-1-sulfonyl chloride as an intermediate, it can be readily converted to the final sulfonic acid product. This hydrolysis can be performed under neutral conditions with water or, more commonly, through alkaline hydrolysis. google.comnih.gov
In alkaline hydrolysis, the sulfonyl chloride is treated with a base such as sodium hydroxide (B78521) to form the sodium sulfonate salt. google.com This salt is typically soluble in the aqueous reaction medium. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the sulfonate anion to yield the final this compound. google.com Care must be taken during the synthesis and handling of sulfonyl chlorides, as they are susceptible to hydrolysis from atmospheric moisture, which can be an undesirable side reaction. rsc.org
An alternative strategy for forming the sulfonic acid group involves the oxidation of a lower-oxidation-state organosulfur compound. magritek.com A suitable precursor, such as 2-fluoro-5-methylbenzenethiol (B2630603) (an aryl thiol) or its corresponding disulfide, can be subjected to strong oxidation to form the sulfonic acid. britannica.combritannica.com
This transformation requires vigorous oxidizing agents to elevate the sulfur atom from the -2 (in thiol) or -1 (in disulfide) oxidation state to the +6 state (in sulfonic acid). Common oxidants for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, peracids (e.g., peracetic acid), or potassium permanganate (B83412) (KMnO₄). mdpi.com The oxidation proceeds through intermediate stages, such as sulfenic and sulfinic acids, before reaching the stable sulfonic acid. mdpi.comtandfonline.com Another related method involves the oxidative chlorination of a disulfide, which yields a sulfonyl chloride that can then be hydrolyzed as described previously. acs.org
Advanced and Green Synthetic Techniques
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods.
The use of ultrasound, or sonication, in chemical synthesis is a green chemistry technique that can significantly enhance reaction rates and yields. scirp.orgsemanticscholar.org For the synthesis of aromatic sulfonic acids, ultrasonically assisted methods have proven to be a simple and convenient methodology that shows considerable improvement over conventional stirring methods. nih.govresearchgate.net
The enhancement is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. semanticscholar.org This collapse generates localized hot spots with extremely high temperatures and pressures, leading to an increase in mass transfer and reaction rates. semanticscholar.org Studies on the sulfonation of aromatic compounds like toluene and naphthalene (B1677914) have demonstrated that sonication can dramatically reduce reaction times from several hours to under an hour while simultaneously increasing product yield and selectivity. researchgate.net
The following table, based on data for related aromatic compounds, illustrates the typical improvements observed when using ultrasound for sulfonation. researchgate.net
| Substrate | Method | Time | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Toluene | Silent (Stirring) | 24 h | 70 | 90 |
| Toluene | Ultrasound | 45 min | 76 | 100 |
| Naphthalene | Silent (Stirring) | 5 h | 11 | 87 |
| Naphthalene | Ultrasound | 45 min | 66 | 100 |
Mechanochemical Approaches for Sulfonation Reactions
Mechanochemical methods, such as high-speed ball milling, represent a solvent-free and often more efficient alternative to traditional solution-phase synthesis for sulfonation reactions. researchgate.net This approach can be applied to the synthesis of various aromatic sulfonic acids. researchgate.net In a typical mechanochemical setup, an arene (like 4-fluorotoluene, the precursor to this compound) is subjected to high-speed ball milling with a sulfonating agent. researchgate.net
One established method involves milling the aromatic compound with a mixture of sodium bisulfate monohydrate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅). researchgate.net It is proposed that the mechanical energy facilitates the in situ generation of sulfuric acid (H₂SO₄), which then acts as the electrophile in the aromatic sulfonation reaction. researchgate.net The efficiency of the reaction can be influenced by parameters such as the frequency of milling and the duration of the process. researchgate.net For instance, experiments on related aromatic compounds have been performed at frequencies around 28 Hz for several hours to achieve high conversion rates. researchgate.net This technique offers a greener synthetic route by minimizing solvent waste and can sometimes proceed under milder conditions than conventional methods. researchgate.netrsc.org
Table 1: Parameters in Mechanochemical Sulfonation
| Parameter | Description | Example Condition | Reference |
|---|---|---|---|
| Sulfonating Agent | Solid reagents used to generate the active electrophile under mechanical stress. | NaHSO₄·H₂O / P₂O₅ | researchgate.net |
| Milling Frequency | The speed at which the milling vials are agitated, influencing the energy input. | 28 Hz | researchgate.net |
| Reaction Time | The duration of the ball milling process required for the reaction to proceed to completion. | 3 - 5 hours | researchgate.net |
| Environment | The reaction is typically performed without a solvent. | Solvent-free | researchgate.net |
Purity and Yield Enhancement in Synthetic Routes
A significant challenge in the sulfonation of aromatic compounds is the formation of byproducts, with diaryl sulfones being a common impurity. researchgate.netgoogle.com These sulfones arise from the reaction of the initially formed sulfonic acid with another molecule of the starting arene. google.com Several strategies can be employed to suppress this side reaction and enhance the yield of the desired sulfonic acid.
One effective approach is the use of sulfone inhibitors. google.com Adding a controlled amount of the sulfone byproduct to the reaction mixture at the outset can inhibit further formation. researchgate.net Other proposed inhibitors include lower saturated alkyl acids (containing 2 to 8 carbon atoms) and various inorganic sulfites, such as alkali metal or alkaline earth metal sulfites. google.com Sodium sulfite (B76179) is a particularly preferred inhibitor. google.com These inhibitors can be introduced into the reaction by passing the sulfonating agent, such as sulfur trioxide, over a solid bed of the sulfite before it reacts with the aromatic substrate. google.com
Careful control of reaction conditions is also crucial. This includes managing the reaction temperature, as sulfonation is an exothermic process, and controlling the molar ratio of the sulfonating agent to the aromatic hydrocarbon. google.comwikipedia.org In some cases, carrying out the sulfonation in the presence of a solvent like liquid sulfur dioxide has been proposed to reduce unwanted side reactions. google.com
The purification of aryl sulfonic acids like this compound is essential to remove unreacted starting materials, excess sulfuric acid, and byproducts such as diaryl sulfones. lookchem.comgoogle.com The high polarity and water solubility of sulfonic acids often require specialized purification techniques. lookchem.combiotage.com
Recrystallization is a common method for purifying solid sulfonic acids. lookchem.comgoogle.com Due to their tendency to hydrate, they can often be recrystallized from concentrated aqueous solutions to remove impurities like sulfuric acid. lookchem.com Water is a primary choice, though ethanol (B145695) may also be used in some cases. lookchem.comrochester.edu For acids that are sensitive to heat, purification can sometimes be achieved by converting them into salts (e.g., with pyridine (B92270) or triethylamine), which can be more easily recrystallized from organic solvents and then converted back to the acid form. acs.org
Column chromatography offers a more advanced solution for achieving high purity. google.com
Ion-Exchange Chromatography : This technique is effective for separating sulfonic acids from non-ionic impurities. google.comgoogle.com The process involves passing a solution containing the sulfonic acid through a cation exchange resin to remove metal ions and residual sulfuric acid. google.com
Reversed-Phase Chromatography : High-performance liquid chromatography (HPLC) using reversed-phase columns (like C18) is a powerful analytical and preparative tool. biotage.com The ionic nature of sulfonic acids can present challenges, such as poor retention. biotage.com To overcome this, the mobile phase is often adjusted with buffers or its pH is modified to ensure proper separation. biotage.com Specialized mixed-mode columns are also designed for separating sulfonic acids. sielc.comsielc.com
Macroporous Adsorbent Resins : Another chromatographic method involves using macroporous resins. google.com The crude product is loaded onto a column packed with the resin, and impurities are washed away with an initial eluent before the desired sulfonic acid is eluted using a different solvent system, such as an isopropanol-water mixture. google.com
Table 2: Comparison of Purification Methods for Sulfonic Acids
| Method | Principle | Typical Solvents/Materials | Primary Impurities Removed | Reference |
|---|---|---|---|---|
| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Water, Ethanol | Sulfuric acid, inorganic salts | lookchem.comrochester.edu |
| Ion-Exchange Chromatography | Separation based on charge; removes ionic impurities. | Cation exchange resin | Metal ions, sulfuric acid/sulfate ions | google.comgoogle.com |
| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | C18 column; Water/Methanol or Acetonitrile gradients (often with pH modifiers/buffers) | Organic byproducts (e.g., diaryl sulfones), starting materials | biotage.com |
| Macroporous Resin Chromatography | Adsorption onto a porous polymer surface. | HP-20 resin; Isopropanol/Water | Various organic and inorganic impurities | google.com |
Chemical Reactivity and Mechanistic Studies of 2 Fluoro 5 Methylbenzene 1 Sulfonic Acid
Electronic and Steric Effects of Substituents on Aromatic Ring Reactivity
The interplay of electronic and steric effects dictates the regioselectivity and rate of reactions involving the aromatic ring of 2-Fluoro-5-methylbenzene-1-sulfonic acid.
Role of the Sulfonic Acid Group (-SO₃H) in Enhancing Acidity and Facilitating Proton-Transfer Reactions
Sulfonic acids are organosulfur compounds characterized by the presence of a -SO₃H functional group. patsnap.com They are notably strong acids, significantly more so than their carboxylic acid counterparts. For instance, p-Toluenesulfonic acid has a pKa of -2.8, while benzoic acid has a pKa of 4.20. wikipedia.org This pronounced acidity is attributed to the electron-withdrawing nature of the sulfonyl group. patsnap.com
The sulfonic acid group readily donates a proton, a fundamental step in many chemical reactions. Theoretical studies on similar molecules, like Nafion, which contains sulfonic acid groups, show that these groups are active sites for proton transfer. rsc.orgresearchgate.net The process is not a simple, single step but involves the formation of intermediates and is influenced by the surrounding environment. rsc.orgresearchgate.net The -SO₃H group can mediate these transfers both directly and indirectly, highlighting its crucial role in reactions where proton mobility is key. rsc.orgresearchgate.net
Directing and Activating/Deactivating Effects of Fluorine (F) and Methyl (-CH₃) Substituents on Electrophilic and Nucleophilic Aromatic Substitutions
In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring determine where the incoming electrophile will attack. wikipedia.orgchemistrytalk.org This is known as the directing effect. Substituents are classified as either activating or deactivating. masterorganicchemistry.com Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. ijrar.org Deactivating groups, conversely, withdraw electron density, making the ring less reactive. masterorganicchemistry.com
The methyl group (-CH₃) is an activating group. masterorganicchemistry.com It donates electron density through an inductive effect, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. ijrar.org This makes the ortho and para positions more electron-rich and therefore more favorable for electrophilic attack. organicchemistrytutor.com
The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group and therefore a deactivating group. It directs incoming electrophiles to the meta position.
Given the substituents on this compound, the directing effects are as follows:
-SO₃H : Meta-directing (positions 3 and 5 relative to the sulfonic acid)
-F : Ortho, para-directing (positions 3 and 5 relative to the fluorine)
-CH₃ : Ortho, para-directing (positions 2 and 4 relative to the methyl group)
The combination of these directing effects will determine the final position of substitution in an electrophilic aromatic substitution reaction.
Steric Hindrance Modulations by the Methyl Group
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. libretexts.org Bulky substituents can block the approach of a reactant to a particular site. The methyl group, while not excessively large, can exert steric hindrance, particularly at the positions adjacent to it (the ortho positions). wikipedia.org
In electrophilic aromatic substitution, this steric hindrance can influence the ratio of ortho to para products. For a substituent like the methyl group, which directs to both ortho and para positions, the presence of another group ortho to it can disfavor substitution at that position due to spatial crowding. cdnsciencepub.com This often leads to a higher yield of the para product, which is sterically less hindered. In this compound, the methyl group is ortho to the fluorine atom and meta to the sulfonic acid group, which can influence the accessibility of nearby positions to incoming reagents.
Derivatization Reactions of the Sulfonic Acid Group
The sulfonic acid group is a versatile functional group that can be converted into several other important derivatives, expanding the synthetic utility of the parent molecule.
Conversion to Sulfonyl Halides (e.g., 2-fluoro-5-methylbenzenesulfonyl chloride) as Highly Reactive Intermediates
Sulfonic acids can be readily converted to sulfonyl halides, most commonly sulfonyl chlorides. This transformation is significant because sulfonyl chlorides are highly reactive intermediates. cymitquimica.com For example, this compound can be converted to 2-fluoro-5-methylbenzenesulfonyl chloride. cymitquimica.comsigmaaldrich.com This derivative is a key building block in the synthesis of more complex molecules. myskinrecipes.com
Table 1: Properties of 2-fluoro-5-methylbenzenesulfonyl chloride
| Property | Value |
|---|---|
| CAS Number | 870704-14-6 |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.64 g/mol |
| Appearance | Solid |
| Melting Point | 30-34 °C |
Synthesis of Sulfonamides and Sulfonate Esters
Sulfonyl chlorides, such as 2-fluoro-5-methylbenzenesulfonyl chloride, are excellent electrophiles and react readily with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. eurjchem.comresearchgate.net
The synthesis of sulfonamides is a particularly important reaction, as the sulfonamide functional group is a key component in many pharmaceutical drugs. eurjchem.com The reaction involves the attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. eurjchem.com
Similarly, sulfonate esters are formed by the reaction of a sulfonyl chloride with an alcohol in the presence of a base. eurjchem.com Sulfonate esters are also valuable synthetic intermediates. eurjchem.com
A general method for the direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids has also been developed, using triphenylphosphine (B44618) ditriflate as a coupling reagent. nih.gov This provides an alternative route to these important derivatives. nih.gov
Aromatic Substitution Reactions of the Compound
Regioselective Considerations in Further Electrophilic Aromatic Functionalization
The regioselectivity of further electrophilic aromatic substitution (EAS) on this compound is determined by the interplay of the directing and activating effects of the three substituents already present on the benzene ring: the sulfonic acid group (-SO₃H), the fluorine atom (-F), and the methyl group (-CH₃).
The directing effects of these substituents are summarized as follows:
Sulfonic Acid Group (-SO₃H): This is a strongly deactivating group due to its electron-withdrawing nature. It directs incoming electrophiles to the meta position relative to itself. youtube.com
Fluorine Atom (-F): As a halogen, fluorine is a deactivating substituent due to its inductive electron withdrawal. However, it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when substitution occurs at these positions. youtube.com
Methyl Group (-CH₃): This alkyl group is an activating substituent that donates electron density through an inductive effect and hyperconjugation. It is an ortho, para-director. libretexts.org
In this compound, the available positions for substitution are C3, C4, and C6. The directing influences of the existing groups on these positions are in competition. The sulfonic acid group at C1 strongly deactivates the entire ring, making further electrophilic substitution challenging. youtube.com It directs incoming electrophiles to its meta positions, which are C3 and C5. Since C5 is already occupied by the methyl group, the sulfonic acid group primarily directs towards C3.
The fluorine atom at C2 directs incoming electrophiles to its ortho (C3) and para (C6) positions. The methyl group at C5 directs to its ortho (C4 and C6) and para (C2) positions. Since C2 is occupied, it directs towards C4 and C6.
| Substituent (Position) | Type | Directs To | Effect on Ring |
|---|---|---|---|
| -SO₃H (C1) | Meta-director | C3 | Strongly Deactivating |
| -F (C2) | Ortho, Para-director | C3, C6 | Deactivating |
| -CH₃ (C5) | Ortho, Para-director | C4, C6 | Activating |
Potential for Nucleophilic Aromatic Substitution Activated by Fluorine
Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway for this compound, particularly involving the displacement of the fluoride (B91410) ion. Unlike electrophilic substitution where the aromatic ring acts as a nucleophile, in NAS, the ring behaves as an electrophile. youtube.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In the structure of this compound, the sulfonic acid group (-SO₃H) is a potent electron-withdrawing group. Its location at the C1 position is ortho to the fluorine atom at C2. This arrangement is crucial as it strongly activates the C2 carbon for nucleophilic attack. The electron-withdrawing -SO₃H group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
The mechanism for NAS involves two main steps:
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate. The presence of the ortho -SO₃H group is vital for stabilizing this intermediate by delocalizing the negative charge. libretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, in this case, the fluoride ion. libretexts.org
Fluorine is an effective leaving group in NAS reactions. Although the carbon-fluorine bond is very strong, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the C-F bond. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, further facilitating the nucleophilic attack. masterorganicchemistry.com Therefore, this compound is a good candidate for undergoing NAS reactions with various nucleophiles, such as alkoxides, amines, or thiols, to replace the fluorine atom.
Role as an Acid Catalyst in Organic Transformations
Aromatic sulfonic acids are widely recognized for their strong acidity and are frequently employed as catalysts in a variety of organic reactions. mdpi.com this compound, as a member of this class, can function as an efficient acid catalyst. Its catalytic activity is enhanced by the presence of the fluorine atom on the aromatic ring.
The introduction of electron-withdrawing fluorine atoms into the structure of a sulfonic acid significantly increases its acid strength. mdpi.com This is due to the inductive effect of fluorine, which helps to stabilize the sulfonate conjugate base, thereby making the proton more readily available. This increased acidity can lead to higher catalytic efficiency compared to non-fluorinated analogues like p-toluenesulfonic acid.
Solid-supported sulfonic acids are valued as sustainable and versatile catalysts for numerous acid-catalyzed reactions, including esterification, transesterification, hydrolysis, and alkylation. mdpi.com While this compound can be used as a homogeneous catalyst, it can also be anchored to solid supports to create heterogeneous catalysts that are easily separable and reusable. scirp.org The use of arenesulfonic acids, which have a phenyl group linker, can also improve the stability of the catalyst, particularly against leaching in aqueous media. mdpi.com
Given its strong acidic nature, this compound is a suitable catalyst for reactions that require a strong Brønsted acid, such as:
Spectroscopic Characterization and Computational Analysis of 2 Fluoro 5 Methylbenzene 1 Sulfonic Acid
Spectroscopic Techniques for Comprehensive Structural Elucidation
A multi-faceted approach employing various spectroscopic methods is essential for the unambiguous characterization of 2-Fluoro-5-methylbenzene-1-sulfonic acid.
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of the hydrogen, carbon, and fluorine nuclei.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region will display complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The methyl group will appear as a singlet, likely in the range of 2.3-2.7 ppm. libretexts.org The protons on the aromatic ring are influenced by the electron-withdrawing sulfonic acid group and the fluorine atom, as well as the electron-donating methyl group, leading to a range of chemical shifts.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons (around 110-150 ppm), with their specific shifts influenced by the attached substituents. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹J-CF). The methyl carbon will appear at a higher field (around 20-30 ppm).
¹⁹F NMR Spectroscopy : Fluorine-19 NMR is highly sensitive and provides a distinct signal for the fluorine atom in the molecule. The chemical shift of the fluorine nucleus is influenced by its position on the aromatic ring and the nature of the adjacent substituents. For fluorotoluene derivatives, the ¹⁹F chemical shift can be a key identifier. researchgate.netspectrabase.com
A summary of predicted NMR data is presented in the interactive table below.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H (Aromatic) | 6.5 - 8.0 | Multiplet | Chemical shifts and splitting patterns are influenced by the fluorine, methyl, and sulfonic acid groups. |
| ¹H (Methyl) | 2.3 - 2.7 | Singlet | Typical range for a methyl group attached to an aromatic ring. |
| ¹³C (Aromatic) | 110 - 150 | - | Specific shifts depend on the electronic effects of the substituents. The carbon bonded to fluorine will exhibit a large C-F coupling constant. |
| ¹³C (Methyl) | 20 - 30 | - | Characteristic chemical shift for a methyl group carbon. |
| ¹⁹F | Varies | Multiplet | The chemical shift is sensitive to the electronic environment. Coupling with adjacent protons will result in a multiplet. |
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group, the aromatic ring, and the C-F bond. A broad band in the region of 3000-3600 cm⁻¹ would be indicative of the O-H stretching of the sulfonic acid. Asymmetric and symmetric stretching vibrations of the S=O bonds are expected around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the ring are observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibration usually gives rise to a strong absorption band in the 1100-1300 cm⁻¹ range. An ATR-IR spectrum of the related compound, 2-Fluoro-5-methylbenzenesulfonyl chloride, shows characteristic peaks that can be used for comparison. spectrabase.com
Raman Spectroscopy : Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric S=O stretching vibration of the sulfonic acid group is also expected to be Raman active. Studies on benzenesulfonic acid have shown characteristic Raman bands that aid in the identification of the sulfonic acid moiety. researchgate.netnih.govnih.gov
The following table summarizes the expected vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Sulfonic Acid (O-H) | Stretching | 3000 - 3600 (broad) | IR |
| Aromatic C-H | Stretching | > 3000 | IR, Raman |
| Sulfonic Acid (S=O) | Asymmetric Stretching | ~1350 | IR |
| Sulfonic Acid (S=O) | Symmetric Stretching | ~1170 | IR, Raman |
| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |
| C-F | Stretching | 1100 - 1300 | IR |
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₇H₇FO₃S), the expected molecular weight is approximately 190.19 g/mol . Electron ionization (EI) or electrospray ionization (ESI) can be used. Under mass spectrometric conditions, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aromatic sulfonic acids involve the loss of SO₃ or the entire sulfonic acid group. The presence of the fluorine and methyl groups will also influence the fragmentation, leading to a unique mass spectrum that can be used for identification.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are known to absorb UV light due to π to π* transitions in the benzene (B151609) ring. libretexts.org The presence of the sulfonic acid, fluoro, and methyl substituents will influence the wavelength of maximum absorption (λmax). The sulfonic acid group, being electron-withdrawing, can cause a shift in the absorption bands. The UV-Vis spectrum is useful for confirming the presence of the aromatic chromophore.
Advanced Spectroscopic Methodologies
For more complex structural problems, such as the differentiation of isomers, advanced spectroscopic techniques are employed.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing connectivity between atoms, which is crucial for distinguishing between positional isomers.
A ¹H-¹H COSY spectrum of this compound would show correlations between protons that are coupled to each other. libretexts.orgoxinst.com This is particularly useful for assigning the protons on the aromatic ring. The cross-peaks in the COSY spectrum reveal which protons are on adjacent carbons. By analyzing these correlations, the substitution pattern on the aromatic ring can be definitively determined, allowing for the unambiguous differentiation of this compound from its other positional isomers.
Multi-Technique Validation of Spectroscopic Data
The unambiguous structural elucidation of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. This multi-technique validation is crucial for cross-verifying assignments and ensuring a comprehensive characterization of the molecule. Typically, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy are employed in concert.
¹H NMR spectroscopy provides information on the number and environment of protons, allowing for the assignment of signals corresponding to the aromatic protons and the methyl group. ¹³C NMR identifies the carbon skeleton, while ¹⁹F NMR is particularly valuable for confirming the presence and electronic environment of the fluorine atom. nih.gov FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule. researchgate.net For instance, characteristic absorption bands in the FT-IR spectrum can confirm the presence of the sulfonic acid group (S=O and O-H stretches), the C-F bond, and the substitution pattern on the benzene ring.
Validation is achieved by correlating the data across these methods. For example, the substitution pattern suggested by the splitting patterns in the ¹H NMR spectrum must be consistent with the number of unique carbon signals in the ¹³C NMR spectrum and the vibrational modes observed in the IR and Raman spectra. Computational predictions of spectroscopic parameters can further bolster this validation process, providing a theoretical benchmark against which experimental data can be compared. researchgate.net
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating the properties of this compound at the molecular level. These theoretical methods complement experimental findings, providing detailed insights into molecular geometry, electronic properties, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized molecular geometry and electronic structure of a molecule. nih.gov For this compound, calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.netnih.gov These parameters include bond lengths (e.g., C-C, C-H, C-F, S-O), bond angles, and dihedral angles that define the most stable three-dimensional conformation of the molecule.
The optimized geometry obtained from DFT calculations provides a theoretical model that can be compared with experimental data, for instance, from X-ray crystallography if available. The electronic structure analysis reveals the distribution of electron density throughout the molecule, which is fundamental to understanding its chemical behavior.
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C1-S | 1.78 |
| S-O1 | 1.45 | |
| S-O2 | 1.45 | |
| S-O3 | 1.65 | |
| C2-F | 1.35 | |
| C5-C(H3) | 1.51 | |
| **Bond Angles (°) ** | O1-S-O2 | 125.0 |
| C1-S-O3 | 105.0 | |
| C1-C2-F | 119.5 | |
| Dihedral Angles (°) | C2-C1-S-O3 | 85.0 |
| Note: These are representative theoretical values for illustrative purposes. |
A significant application of DFT is the theoretical prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. nih.gov By calculating the magnetic shielding tensors, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These calculated shifts, when scaled and compared with experimental results, can help in the definitive assignment of signals to specific nuclei within the molecule.
Similarly, DFT calculations can determine the vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These theoretical frequencies can be correlated with the absorption bands observed in experimental FT-IR and Raman spectra. Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental values. orientjchem.org
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Theoretical Frequency (Scaled) | Experimental FT-IR | Experimental Raman |
| O-H Stretch (Sulfonic Acid) | 3450 | 3455 | - |
| C-H Stretch (Aromatic) | 3075 | 3080 | 3078 |
| C-H Stretch (Methyl) | 2980 | 2982 | 2981 |
| S=O Asymmetric Stretch | 1355 | 1358 | 1357 |
| S=O Symmetric Stretch | 1170 | 1172 | 1171 |
| C-F Stretch | 1250 | 1255 | 1253 |
| Note: These are representative values illustrating the correlation between theoretical and experimental data. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, FMO analysis can identify the regions of the molecule most involved in electron donation and acceptance, providing insight into its reactive behavior.
Table 3: Calculated FMO Properties
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 5.65 |
| Note: These are representative theoretical values for illustrative purposes. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, plotted on its electron density surface. researchgate.netresearchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. The different colors on the MEP map correspond to different values of electrostatic potential.
Red regions indicate negative electrostatic potential, representing areas of high electron density. These are typically associated with lone pairs on electronegative atoms and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency, such as acidic hydrogen atoms. These sites are prone to nucleophilic attack.
Green regions represent neutral or intermediate potential.
For this compound, the MEP map would show a high negative potential (red) around the oxygen atoms of the sulfonic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the sulfonic acid group would exhibit a strong positive potential (blue), highlighting its acidic nature. The fluorine atom would also contribute to a region of negative potential. nih.gov
Computational methods can be used to analyze and quantify the intermolecular interactions that govern the condensed-phase behavior of this compound. The most significant intermolecular interaction for this molecule is expected to be hydrogen bonding, primarily involving the highly polar sulfonic acid group (-SO₃H).
The acidic proton of the hydroxyl group can act as a hydrogen bond donor, while the electronegative oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. DFT calculations can model dimers or larger clusters of molecules to determine the geometry and energy of these hydrogen bonds. This analysis is crucial for understanding physical properties such as boiling point, melting point, and solubility, which are heavily influenced by the strength and nature of intermolecular forces. Hirshfeld surface analysis is another computational technique that can be employed to visualize and quantify various intermolecular contacts within a crystal lattice. nih.gov
Applications in Advanced Organic Synthesis
Precursor in Multi-Step Organic Synthesis
2-Fluoro-5-methylbenzene-1-sulfonic acid serves as a valuable precursor in multi-step synthetic sequences, enabling the construction of complex molecular architectures. Its utility stems from the reactivity of the sulfonic acid group and its influence on the aromatic ring.
In the intricate field of organic synthesis, sulfonic acid groups can function as reversible "blocking" or "protecting" groups. masterorganicchemistry.com This strategy is particularly useful in electrophilic aromatic substitution reactions where control over the position of incoming substituents is crucial. Typically, electrophilic substitution on a toluene (B28343) ring would yield a mixture of ortho- and para-isomers, with the para-product often dominating due to reduced steric hindrance. masterorganicchemistry.com
| Strategic Role of Sulfonyl Group | Description | Key Transformation |
| Blocking Group | Temporarily occupies a reactive site (e.g., para-position) to force substitution at another site (e.g., ortho-position). | Reversible sulfonation and desulfonation. |
| Directing Group | Influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. | Directs incoming electrophiles to meta positions relative to itself. |
This compound is a key intermediate for producing a variety of functionalized aromatic systems. A primary pathway involves its conversion to the corresponding sulfonyl chloride, 2-Fluoro-5-methylbenzene-1-sulfonyl chloride . cymitquimica.com This transformation is typically achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride or chlorosulfonic acid.
The resulting sulfonyl chloride is a highly reactive electrophile and a versatile building block for introducing the 2-fluoro-5-methylphenylsulfonyl moiety into other molecules. cymitquimica.comchemscene.com It readily reacts with a wide range of nucleophiles, leading to the formation of important functional groups. For instance, reaction with primary or secondary amines yields sulfonamides, a common structural motif in medicinal chemistry. This reactivity allows for the synthesis of diverse derivatives, making the parent sulfonic acid a crucial starting point in many synthetic campaigns. ossila.com
Catalytic Applications in Organic Transformations
The strong Brønsted acidity of the sulfonic acid group allows this compound to function as an effective acid catalyst in a variety of organic reactions, often serving as a homogeneous or heterogeneous alternative to mineral acids like sulfuric acid. aurak.ac.ae
Esterification, the reaction between a carboxylic acid and an alcohol, and transesterification, the conversion of one ester to another, are fundamental transformations in organic synthesis. masterorganicchemistry.com These reactions are typically catalyzed by strong acids. aurak.ac.ae this compound can effectively catalyze these processes by protonating the carbonyl oxygen of the carboxylic acid or ester. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule. masterorganicchemistry.com
The use of sulfonic acid catalysts can offer advantages over traditional mineral acids, such as reduced equipment corrosion and potentially easier separation from the reaction mixture. aurak.ac.ae Solid-supported sulfonic acids, in particular, are valued for their ease of recovery and recycling. researchgate.net The catalytic activity of this compound in these reactions is comparable to other aryl sulfonic acids.
| Reaction | Role of Sulfonic Acid Catalyst | Key Mechanistic Step |
| Esterification | Protonates the carbonyl oxygen of the carboxylic acid. | Nucleophilic attack of the alcohol on the activated carbonyl carbon. |
| Transesterification | Protonates the carbonyl oxygen of the starting ester. | Formation of a tetrahedral intermediate followed by elimination of the original alcohol. masterorganicchemistry.com |
Many condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are acid-catalyzed. As a strong acid, this compound can facilitate these transformations by protonating a reaction partner, typically a carbonyl compound, thereby activating it for subsequent nucleophilic attack.
Reductive amination is a two-stage process that converts a carbonyl group into an amine. The first step is the acid-catalyzed formation of an imine or enamine from an aldehyde or ketone and an amine. The sulfonic acid catalyst facilitates the dehydration step, which is often rate-limiting. The intermediate imine is then reduced to the final amine. While other catalysts are also used, the fundamental principle of Brønsted acid catalysis makes sulfonic acids suitable for promoting the initial condensation step. bris.ac.uk
Acid catalysts play a crucial role in certain types of polymerization reactions. Cationic polymerization, for example, is initiated by an acid that donates a proton to a monomer, creating a carbocation. This carbocation then propagates by adding to other monomer units. Monomers with electron-donating groups, such as vinyl ethers and styrene (B11656) derivatives, are particularly susceptible to this type of polymerization.
This compound can act as an initiator in such processes. By providing the initial proton, it can trigger the polymerization cascade. The efficiency and control of the polymerization can be influenced by the strength of the acid and the nature of its counter-ion. Polymers functionalized with sulfonic acid groups are also widely used as solid acid catalysts in various industrial processes, highlighting the importance of this functional group in polymer science. researchgate.net
Reagent in Specialized Organic Reactions
While this compound is not directly employed as a reagent in the Sandmeyer reaction, the principles of arenesulfonic acid chemistry are crucial for understanding analogous transformations, particularly in the selective functionalization of complex aromatic systems like naphthol derivatives. The Sandmeyer reaction is a powerful synthetic tool that enables the conversion of a primary aromatic amine into a wide variety of functional groups via an intermediate diazonium salt. wikipedia.orgmasterorganicchemistry.combyjus.com The challenge in applying this reaction to highly activated ring systems such as naphthols lies in controlling the selectivity, as these molecules can undergo multiple side reactions.
The analogous role of sulfonic acids in this context is best understood by examining their use as temporary protecting and directing groups to achieve high selectivity in Sandmeyer reactions performed on naphthol substrates. A key example is the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol, where a sulfonic acid group is strategically introduced and later removed. nih.govwm.edu
Detailed Research Findings:
In this synthetic sequence, the first step involves the sulfonation of 5-amino-2-naphthol. The introduction of a sulfonic acid group (–SO₃H) at the 1-position of the naphthol ring serves three critical functions in the subsequent Sandmeyer reaction: nih.gov
Protecting Group: The highly reactive C1 position of the 2-naphthol (B1666908) ring is protected from unwanted electrophilic attack during the diazotization and Sandmeyer steps.
Activating Group: The presence of the electron-withdrawing sulfonic acid group has been observed to enhance the yield of the Sandmeyer reaction. nih.gov
Solubility Control: The introduction of the sulfonic acid group leads to the formation of an insoluble diazonium sulfonate zwitterion, which can be easily isolated and purified before the final substitution step. nih.gov
Following the introduction of the sulfonic acid, the amino group at the 5-position is converted to a diazonium salt using nitrous acid. This diazonium salt is then subjected to a copper(I)-catalyzed Sandmeyer reaction to introduce a functional group, for instance, a bromine atom. In the final step, the temporary sulfonic acid group is removed by simple hydrolysis in dilute acid, yielding the selectively functionalized 5-bromo-2-naphthol. nih.govwm.edu
This strategic use of a removable sulfonic acid group demonstrates, by analogy, how the chemical principles associated with compounds like this compound are applied to control complex organic reactions. The reversibility of aromatic sulfonation is leveraged to direct the outcome of a Sandmeyer reaction, achieving a level of selectivity that would be difficult to obtain otherwise. wikipedia.org Thus, while not a direct participant, the chemistry of arenesulfonic acids provides a foundational strategy for the selective functionalization of naphthols using Sandmeyer-type transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 97242-35-8 |
| Molecular Formula | C₇H₇FO₃S |
| Molecular Weight | 190.19 g/mol |
| LogP | 2.46 |
| Polar Surface Area | 62.75 Ų |
Note: Data is compiled from various chemical databases. chemsrc.com
Applications in Materials Science and Engineering
Potential Role as Dispersants and Superplasticizers in Construction Materials
Aromatic sulfonic acids are foundational in the development of high-performance additives for construction materials like cement and concrete. Their primary function is to improve the workability and durability of these materials.
It is well-established that aromatic sulfonic acids can undergo condensation polymerization with aldehydes, most commonly formaldehyde (B43269), to yield highly effective superplasticizers. google.com These polymers, known as sulfonated naphthalene (B1677914) formaldehyde condensates (SNFs) or sulfonated melamine (B1676169) formaldehyde condensates (SMFs), are widely used in the construction industry. Theoretically, 2-Fluoro-5-methylbenzene-1-sulfonic acid could be used as a monomer in similar condensation reactions. The resulting polymer would possess a backbone of alternating aromatic units and methylene (B1212753) bridges, with the sulfonic acid groups providing a strong negative charge.
Table 1: Potential Components for Condensation Polymerization
| Monomer | Aldehyde | Resulting Polymer Type |
|---|
The sulfonic acid groups in these polymers would adsorb onto the surface of cement particles, imparting a strong negative charge. This leads to electrostatic repulsion between the particles, preventing them from agglomerating and thus significantly reducing the viscosity of the cement slurry. google.com This fluidifying effect, also known as plasticization, allows for a reduction in the water-to-cement ratio, which in turn leads to higher strength and more durable concrete. The presence of the fluorine atom in this compound could potentially modify the properties of the resulting polymer, such as its solubility and adsorption characteristics, although specific research data is needed to confirm this.
Postulated Components in Polymer and Resin Chemistry
The reactive nature of the sulfonic acid group and the aromatic ring makes this compound a potential candidate for incorporation into various polymeric materials, including ion-exchange resins and other functional polymers.
Strong acid cation-exchange resins are commonly produced by the sulfonation of a cross-linked polystyrene-divinylbenzene (PS-DVB) copolymer. science.gov While this is a post-polymerization functionalization, it is also conceivable to synthesize such resins using monomers that already contain a sulfonic acid group. This compound, or a vinyl-substituted derivative thereof, could potentially be copolymerized with a cross-linking agent like divinylbenzene (B73037) to produce a cation-exchange resin. The sulfonic acid groups would act as the active sites for ion exchange. The fluorine atom might enhance the chemical and thermal stability of the resulting resin.
Beyond ion-exchange resins, sulfonic acid-containing monomers are used to create a variety of functional polymers. These include proton-exchange membranes for fuel cells, where the sulfonic acid groups facilitate proton transport. The incorporation of this compound into a polymer backbone could yield materials with tailored properties, such as improved thermal stability or specific chemical resistance, due to the presence of the fluoro and methyl substituents.
Inferred Industrial Applications in Dyes, Pigments, and Specialized Processes
The structural features of this compound suggest its potential as an intermediate in the synthesis of coloring agents and other specialized industrial chemicals.
Aromatic sulfonic acids are crucial intermediates in the synthesis of a wide range of dyes and pigments. elchemy.com The sulfonic acid group imparts water solubility to the dye molecules, which is essential for many dyeing processes. Furthermore, the aromatic ring can be readily diazotized and coupled to form azo dyes, which represent a large and important class of colorants. It is plausible that this compound could serve as a precursor in the synthesis of novel dyes, where the fluorine and methyl groups could be used to tune the color and fastness properties of the final product.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Formaldehyde |
Enhancing Water Solubility for Dye Manufacturing
The introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring is a well-established method for increasing the water solubility of organic molecules. This is a critical attribute for many dyes, as it facilitates their application in aqueous dyeing processes. The sulfonic acid group is highly polar and can ionize in water, which enhances the interaction of the dye molecule with water and prevents aggregation.
However, specific studies or industrial reports detailing the use of this compound as a component or intermediate in dye synthesis to enhance water solubility could not be located. General principles of dye chemistry suggest that a molecule with this structure could potentially serve as a precursor or a modifying agent for certain classes of dyes. The presence of the fluoro and methyl groups could also influence properties such as color fastness, hue, and affinity for specific fibers. Despite this theoretical potential, no concrete evidence of its application in dye manufacturing is currently available.
Role in Photographic Emulsions and Processing
Aromatic sulfonic acids and their derivatives have historically been used in various aspects of photographic technology. Their functions can include acting as stabilizers in photographic emulsions, serving as buffering agents to control the pH of developing and fixing solutions, and functioning as solvents for silver halides. These applications are crucial for ensuring the quality, stability, and longevity of photographic materials.
Nevertheless, a review of available resources reveals no specific mention of this compound being utilized in photographic emulsions or processing. While the general class of aromatic sulfonic acids is relevant to this field, the specific contributions or advantages of the fluoro and methyl substituents on this particular benzene (B151609) sulfonic acid in a photographic context have not been documented in the accessible literature. Therefore, its role as a stabilizer, buffering agent, or silver halide solvent in photographic applications remains unconfirmed.
Emerging Research Areas and Future Perspectives
Development of Novel and Sustainable Synthetic Routes for 2-Fluoro-5-methylbenzene-1-sulfonic Acid
Traditional methods for the sulfonation of aromatic compounds often rely on harsh reagents like fuming sulfuric acid, which raise environmental and safety concerns. researchgate.net Consequently, a significant area of emerging research is the development of greener and more sustainable synthetic routes to arylsulfonic acids, including this compound.
Recent advancements have focused on alternative sulfonating agents and catalytic systems that operate under milder conditions. For instance, the use of sodium sulfite (B76179) in an aqueous medium presents a metal-free and solvent-free approach for the sulfonation of certain aromatic halides. rsc.org This method, driven by prototropic tautomerism, could potentially be adapted for the synthesis of fluorinated and methylated benzenesulfonic acids. rsc.org
Another promising strategy involves the use of sulfur dioxide surrogates, such as the inexpensive and easy-to-handle thiourea (B124793) dioxide, in combination with air as a green oxidant. rsc.org This approach allows for the synthesis of arylsulfonic acids from aryl halides under mild conditions and has been successfully applied to the late-stage sulfonation of complex molecules. rsc.org The development of ultrasonically assisted synthesis using Vilsmeier-Haack reagents in the presence of sodium bisulfite also offers a pathway to aromatic sulfonic acids with enhanced reaction rates and yields. scirp.org
Below is a comparative table of traditional versus emerging sustainable sulfonation methods:
| Feature | Traditional Sulfonation (e.g., Fuming Sulfuric Acid) | Emerging Sustainable Methods |
| Reagents | Concentrated or fuming sulfuric acid | Sodium sulfite, thiourea dioxide, Vilsmeier-Haack reagent/NaHSO3 |
| Solvents | Often requires harsh or no solvent | Aqueous media, or greener solvents |
| Byproducts | Significant acid waste | Less hazardous byproducts |
| Conditions | High temperatures, corrosive environment | Milder temperatures, less corrosive |
| Sustainability | Low | High |
Advanced Catalyst Design Utilizing the Compound as a Component or Scaffold
The inherent properties of this compound, including its strong acidity and the presence of fluorine and methyl groups, make it an attractive candidate for the design of advanced catalysts. Arylsulfonic acids, in general, have demonstrated higher catalytic activity in certain reactions, such as the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), compared to mineral acids like sulfuric acid. mst.eduresearchgate.net This enhanced activity is attributed to improved interaction with the substrate surface. mst.eduresearchgate.net
The sulfonic acid group can be incorporated into various catalytic systems:
Homogeneous Catalysts: The compound itself can act as a Brønsted acid catalyst in various organic transformations. The fluorine and methyl substituents can influence its solubility and catalytic activity in different reaction media.
Heterogeneous Catalysts: The sulfonic acid moiety can be tethered to solid supports like silica, polymers, or inorganic materials to create recyclable and robust heterogeneous catalysts. mdpi.comacs.org Sulfonic acid-functionalized mesoporous silica, for example, has shown excellent catalytic activity in reactions like Friedel-Crafts alkylation. acs.org
Organocatalysts: The sulfonic acid can be part of a larger organic molecule designed for asymmetric catalysis. Proline sulfonamides, for instance, have been successfully used as organocatalysts in various C-C bond-forming reactions. nih.gov
Metal-Organic Frameworks (MOFs): The sulfonic acid group can be introduced into MOFs either by direct synthesis using a sulfonated linker or through post-synthetic modification. nih.govrsc.org These sulfonated MOFs can exhibit high catalytic activity due to their well-defined pore structures and large surface areas. nih.gov
Exploration of New Derivatization Strategies for Tailored Applications
The sulfonic acid group of this compound is a versatile functional handle that allows for a wide range of derivatization strategies to create molecules with tailored properties for specific applications.
Key derivatization reactions include:
Conversion to Sulfonyl Halides: The sulfonic acid can be converted to the corresponding sulfonyl chloride, a key intermediate for the synthesis of sulfonamides and sulfonate esters. wikipedia.org
Synthesis of Sulfonamides: Reaction of the sulfonyl chloride with amines yields sulfonamides, a class of compounds with significant applications in medicinal chemistry. nih.govresearchgate.net The fluorine and methyl groups on the aromatic ring can modulate the biological activity of the resulting sulfonamides.
Formation of Sulfonate Esters: Esterification of the sulfonic acid or reaction of the sulfonyl chloride with alcohols produces sulfonate esters, which are also important in organic synthesis and material science. researchgate.net
Ortho-Lithiation: Arylsulfonic acids can undergo ortho-lithiation upon treatment with strong bases like butyl lithium, allowing for the introduction of various electrophiles at the position adjacent to the sulfonic acid group. wikipedia.org This provides a powerful tool for further functionalization of the aromatic ring.
The following table summarizes potential derivatives and their applications:
| Derivative | Synthetic Precursor | Potential Applications |
| 2-Fluoro-5-methylbenzenesulfonyl chloride | This compound | Intermediate for sulfonamides and sulfonate esters |
| N-substituted-2-fluoro-5-methylbenzenesulfonamides | 2-Fluoro-5-methylbenzenesulfonyl chloride | Pharmaceuticals, agrochemicals |
| Alkyl 2-fluoro-5-methylbenzenesulfonates | This compound or its sulfonyl chloride | Organic synthesis, functional materials |
| Ortho-functionalized derivatives | This compound | Fine chemicals, complex molecule synthesis |
Deeper Theoretical Insights into Reactivity, Selectivity, and Reaction Mechanisms
Computational chemistry offers a powerful lens through which to gain a deeper understanding of the reactivity, selectivity, and reaction mechanisms involving this compound. Theoretical studies on electrophilic aromatic sulfonation have already challenged the classical textbook mechanism. masterorganicchemistry.comresearchgate.net
Recent computational analyses suggest that the sulfonation of arenes with sulfur trioxide in nonpolar media may proceed through a concerted mechanism rather than the traditionally accepted Wheland intermediate pathway. researchgate.netacs.org These studies also highlight the significant role of the reaction medium and the potential involvement of multiple SO3 molecules in the transition state. researchgate.netnih.gov
For this compound, theoretical investigations could elucidate:
Regioselectivity of Sulfonation: Computational models can predict the preferred position of sulfonation on the 4-fluorotoluene (B1294773) starting material, providing insights into the directing effects of the fluorine and methyl groups.
Reaction Energetics: Density Functional Theory (DFT) calculations can determine the activation energies for different reaction pathways, helping to optimize reaction conditions for its synthesis and derivatization.
Catalytic Mechanisms: When used as a catalyst, theoretical studies can model the interactions between the sulfonic acid and substrates, revealing the key factors that govern its catalytic activity and selectivity.
Properties of Derivatives: Computational methods can predict the electronic and steric properties of various derivatives, aiding in the rational design of new molecules with desired functionalities.
Potential for Integration into Novel Functional Materials and Hybrid Systems
The incorporation of sulfonic acid groups into materials is a well-established strategy for imparting specific functionalities, and this compound offers unique advantages due to its fluorine and methyl substituents.
Emerging applications in materials science include:
Proton-Conducting Membranes: Sulfonated polymers are extensively researched for use as proton-exchange membranes in fuel cells. researchgate.netrsc.org The sulfonic acid groups provide proton conductivity, while the polymer backbone offers mechanical stability. The fluorine atom in this compound could enhance the acidity and thermal stability of such materials.
Sulfonated Porous Organic Polymers (POPs): The introduction of sulfonic acid groups into POPs can create materials with high proton conductivity, making them promising for applications in energy storage and conversion. rsc.orgacs.org
Biomimetic Materials: The functionalization of polymer surfaces with sulfonic acid groups can induce the nucleation of apatite, the mineral component of bone. nih.gov This offers a pathway for creating bioactive coatings on medical implants.
Hybrid Inorganic-Organic Materials: The sulfonic acid can be used to functionalize inorganic nanoparticles or surfaces, creating hybrid materials with tailored properties for catalysis, sensing, or separation. mdpi.com
The table below outlines potential functional materials incorporating the 2-fluoro-5-methylbenzenesulfonate moiety:
| Material Type | Key Feature | Potential Application |
| Sulfonated Polymer | Proton conductivity, thermal stability | Fuel cell membranes |
| Sulfonated Porous Organic Polymer | High proton conductivity, porosity | Energy storage and conversion |
| Surface-Sulfonated Biomaterial | Apatite nucleation | Bioactive coatings for medical implants |
| Sulfonic Acid-Functionalized Hybrid Material | Tunable surface properties | Catalysis, sensing, separation |
Q & A
Q. How can researchers design experiments to evaluate this compound as a precursor for drug candidates targeting sulfotransferase enzymes?
- Answer :
- Enzyme inhibition assays : Use human sulfotransferase isoforms (e.g., SULT1A1) with substrate p-nitrophenyl sulfate.
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., methyl → ethyl, fluorine → chlorine) to identify critical substituents.
- In silico screening : Dock the compound into SULT1A1’s active site (PDB ID: 1LS6) to predict binding modes.
- In vivo validation : Test pharmacokinetics in rodent models, focusing on sulfonate metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
